

Isotopic Purity of Pranoprofen-13C-d3: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of **Pranoprofen-13C-d3**, a stable isotope-labeled internal standard crucial for the quantitative analysis of the non-steroidal anti-inflammatory drug (NSAID) pranoprofen. This document outlines the analytical methodologies used to determine isotopic enrichment, presents typical purity specifications, and discusses the synthesis of this complex molecule.

Introduction to Pranoprofen-13C-d3

Pranoprofen-13C-d3 is a high-purity analytical standard used in bioanalytical studies, particularly pharmacokinetic and metabolic profiling, where it is employed as an internal standard for mass spectrometry-based quantification of pranoprofen. Its structure incorporates one carbon-13 atom and three deuterium atoms, providing a distinct mass shift from the unlabeled parent compound, which is essential for accurate and precise quantification in complex biological matrices.

The formal name for **Pranoprofen-13C-d3** is α -methyl- 13 C-d₃-5H-[1]benzopyrano[2,3-b]pyridine-7-acetic acid.[1] Its molecular formula is $C_{14}[^{13}C]H_{10}D_3NO_3$, and it has a molecular weight of approximately 259.3 g/mol .[1]

Isotopic Purity Data



The isotopic purity of **Pranoprofen-13C-d3** is a critical parameter that ensures its suitability as an internal standard. Commercially available standards typically exhibit a high degree of isotopic enrichment. While specific batch data may vary, the general specifications are summarized below.

| Parameter | Specification | Method of Analysis |
|-----------------------|---|-----------------------------------|
| Isotopic Enrichment | ≥99% deuterated forms (d1-d3) | Mass Spectrometry |
| Chemical Purity | ≥98% | HPLC-UV |
| Elemental Composition | Conforms to C14[¹³ C]H10D3NO3 | High-Resolution Mass Spectrometry |

Note: The data presented is based on typical specifications from suppliers such as Cayman Chemical and may not represent a specific batch analysis.[1]

Experimental Protocols

The determination of isotopic purity and the synthesis of **Pranoprofen-13C-d3** involve sophisticated analytical and synthetic chemistry techniques. The following sections detail the methodologies that are typically employed.

Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic purity of labeled compounds.[2] This method allows for the separation and quantification of ions based on their mass-to-charge ratio with high precision, enabling the differentiation of isotopologues.

A. Sample Preparation:

- A stock solution of Pranoprofen-13C-d3 is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- A working solution is prepared by diluting the stock solution to a final concentration of 1
 μg/mL in the initial mobile phase.



B. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm) is typically used.
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
- Mass Spectrometry (MS):
 - Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for pranoprofen.
 - Scan Type: Full scan analysis to identify all isotopologues, followed by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
 - Mass Analyzer: A high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer is required.
 - Data Analysis: The relative abundance of the ions corresponding to the unlabeled pranoprofen (d0), partially deuterated intermediates (d1, d2), and the fully labeled Pranoprofen-13C-d3 is determined. The isotopic purity is calculated from the ratio of the peak area of the desired labeled compound to the sum of the peak areas of all isotopologues.

Synthesis of Pranoprofen-13C-d3

The synthesis of **Pranoprofen-13C-d3** is a multi-step process that involves the introduction of the stable isotopes at specific positions in the molecule. While the exact proprietary synthesis methods are not publicly available, a plausible synthetic route can be conceptualized based on known organic chemistry reactions for isotopic labeling.

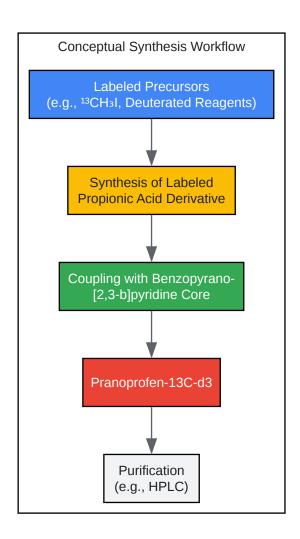


Conceptual Synthetic Pathway:

The synthesis would likely involve the preparation of a key intermediate, such as a labeled propionic acid derivative, which is then coupled to the benzopyrano[2,3-b]pyridine core structure. The introduction of the deuterium and carbon-13 labels would be achieved using isotopically labeled starting materials. For example, 13 C-labeled methyl iodide (13 CH₃I) and deuterated reagents could be used in the formation of the α -methyl- 13 C-d₃-propionic acid side chain.

Visualizations

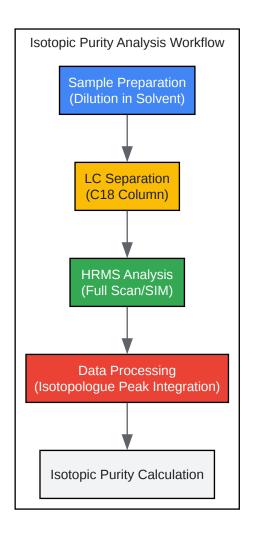
The following diagrams illustrate the conceptual workflows for the synthesis and analysis of **Pranoprofen-13C-d3**.



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Caption: Conceptual synthesis workflow for **Pranoprofen-13C-d3**.



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Caption: Workflow for the determination of isotopic purity by LC-HRMS.

Conclusion

The isotopic purity of **Pranoprofen-13C-d3** is a critical attribute that underpins its utility as an internal standard in quantitative bioanalysis. The combination of advanced synthetic chemistry and high-resolution mass spectrometry ensures the production of a highly enriched and reliable standard. The methodologies outlined in this guide provide a framework for the synthesis and quality control of isotopically labeled compounds, which are indispensable tools in modern drug development and research.



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